![molecular formula C25H23N3O4 B14379675 1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] CAS No. 89985-50-2](/img/structure/B14379675.png)
1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] is a complex organic compound featuring a pyridine ring substituted at the 2 and 6 positions with 3-(2-hydroxyanilino)but-2-en-1-one groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] typically involves the reaction of pyridine-2,6-dicarboxaldehyde with 2-hydroxyaniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
化学反応の分析
Types of Reactions
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the substituent.
科学的研究の応用
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] involves its ability to chelate metal ions through its nitrogen and oxygen atoms. This chelation can inhibit the activity of metalloenzymes or alter the redox state of metal ions, thereby affecting various biochemical pathways. The compound can also interact with proteins and nucleic acids, influencing their structure and function.
類似化合物との比較
Similar Compounds
1,1’-(Pyridine-2,6-diyl)bis(3-methylimidazolium) Dibromide: A similar compound with imidazolium groups instead of hydroxyanilino groups.
1,1’-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene): Features benzyl groups and is used as a ligand in coordination chemistry.
Uniqueness
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] is unique due to its combination of hydroxyl and anilino groups, which provide distinct electronic and steric properties. This makes it particularly useful in applications requiring specific metal coordination or redox properties.
特性
CAS番号 |
89985-50-2 |
|---|---|
分子式 |
C25H23N3O4 |
分子量 |
429.5 g/mol |
IUPAC名 |
3-(2-hydroxyanilino)-1-[6-[3-(2-hydroxyanilino)but-2-enoyl]pyridin-2-yl]but-2-en-1-one |
InChI |
InChI=1S/C25H23N3O4/c1-16(26-18-8-3-5-12-22(18)29)14-24(31)20-10-7-11-21(28-20)25(32)15-17(2)27-19-9-4-6-13-23(19)30/h3-15,26-27,29-30H,1-2H3 |
InChIキー |
USAFEOJLDCJABY-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(C)NC2=CC=CC=C2O)NC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


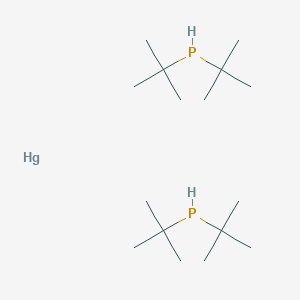
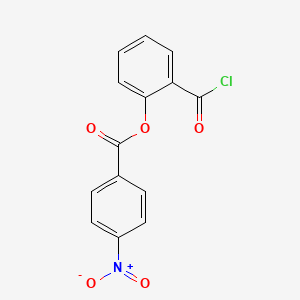
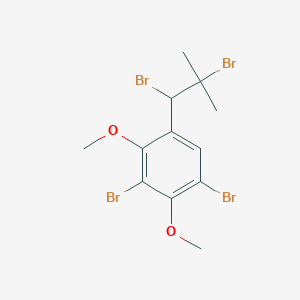
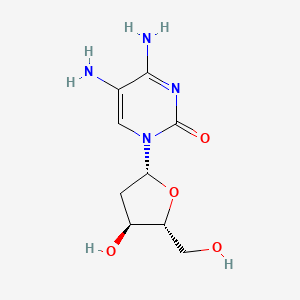
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

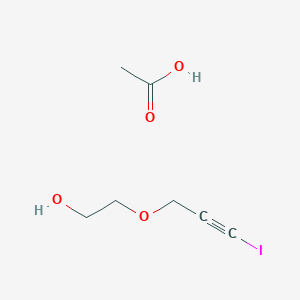
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
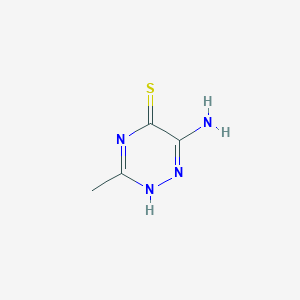
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
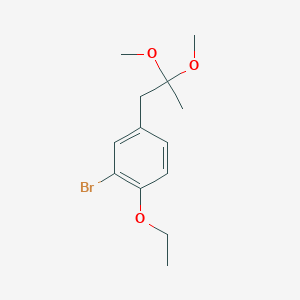
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
